molecular formula C16H11Cl2FN4O3S B10917677 5-{(1E)-N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

5-{(1E)-N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10917677
M. Wt: 429.3 g/mol
InChI Key: KXLHEHMRVIOECD-UHFFFAOYSA-N
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Description

5-{[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazine ring, and multiple halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole intermediate, which can be synthesized through the reaction of 2-chloro-6-fluorobenzyl chloride with hydrazine hydrate, followed by cyclization with an appropriate diketone. The resulting pyrazole intermediate is then reacted with thiosemicarbazide to form the thiazine ring under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce an alcohol or amine derivative.

Scientific Research Applications

5-{[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one: Another compound with similar halogen substituents and potential bioactivity.

    2-Chloro-6-fluorobenzyl chloride: A precursor used in the synthesis of the target compound.

Uniqueness

5-{[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE is unique due to its combination of functional groups and the presence of both chlorine and fluorine atoms, which can impart specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H11Cl2FN4O3S

Molecular Weight

429.3 g/mol

IUPAC Name

5-[N-[4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-C-methylcarbonimidoyl]-6-hydroxy-1,3-thiazine-2,4-dione

InChI

InChI=1S/C16H11Cl2FN4O3S/c1-7(12-14(24)21-16(26)27-15(12)25)20-13-10(18)6-23(22-13)5-8-9(17)3-2-4-11(8)19/h2-4,6,25H,5H2,1H3,(H,21,24,26)

InChI Key

KXLHEHMRVIOECD-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=NN(C=C1Cl)CC2=C(C=CC=C2Cl)F)C3=C(SC(=O)NC3=O)O

Origin of Product

United States

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